Alendronic acid monohydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

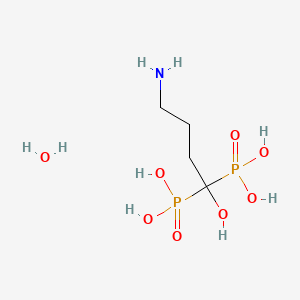

Alendronic acid monohydrate (C₄H₁₂NO₇P₂·H₂O) is a nitrogen-containing bisphosphonate (BP) widely used to treat osteoporosis and Paget’s disease. It inhibits osteoclast-mediated bone resorption by binding to hydroxyapatite crystals in bone tissue, thereby reducing fracture risk . Its high water solubility () facilitates oral administration, though this property also increases the risk of gastrointestinal irritation, necessitating strict dosing guidelines (e.g., fasting administration, upright posture) .

Alendronic acid is typically synthesized via condensation of γ-aminobutyric acid with phosphorus trichloride (PCl₃) and phosphorous acid (H₃PO₃) under optimized conditions, achieving yields up to 90% . Microwave-assisted synthesis has further reduced reaction times from 9.5 hours to 17 minutes while maintaining comparable yields (~41%) .

准备方法

Synthetic Routes and Reaction Conditions: Alendronic acid can be synthesized from γ-aminobutyric acid (GABA) through a series of chemical reactions. The process involves the reaction of GABA with phosphorus trichloride and phosphorous acid, followed by hydrolysis to yield alendronic acid .

Industrial Production Methods: In industrial settings, alendronic acid is often produced by reacting alendronic acid, either anhydrous or in a hydrated state, in an aqueous slurry with sodium hydroxide. The pH is adjusted to the range of 4.3 - 4.4, and the solution is concentrated. The sodium salt thus formed is isolated by crystallization from water .

化学反应分析

Types of Reactions: Alendronic acid primarily undergoes substitution reactions due to the presence of amino and phosphonic acid groups. It does not typically undergo oxidation or reduction reactions under normal conditions .

Common Reagents and Conditions:

Substitution Reactions: Alendronic acid can react with various reagents such as sodium hydroxide to form its sodium salt.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent acids.

Major Products: The major product formed from the reaction of alendronic acid with sodium hydroxide is alendronate sodium trihydrate .

科学研究应用

Treatment of Osteoporosis

Alendronic acid is FDA-approved for treating osteoporosis in postmenopausal women and men. It works by inhibiting osteoclastic bone resorption, thereby increasing bone mineral density. Studies have shown that long-term treatment with alendronic acid significantly reduces the risk of fractures in osteoporotic patients .

Table 1: Efficacy of Alendronic Acid in Osteoporosis Treatment

| Study Reference | Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Alendronate Study Group (1995) | Postmenopausal women | 10 mg/day | 2 years | 50% reduction in vertebral fractures |

| Black et al. (1996) | Men with osteoporosis | 10 mg/day | 2 years | Significant increase in bone mineral density |

| Cummings et al. (2002) | Women with osteoporosis | 70 mg/week | 3 years | Reduced risk of hip fractures by 40% |

Paget's Disease

Alendronic acid is also indicated for Paget's disease, characterized by abnormal bone remodeling. Clinical trials have demonstrated that alendronic acid effectively reduces pain and improves mobility in affected individuals .

Crohn's Disease-Induced Osteoporosis

Alendronic acid is used off-label to treat osteoporosis associated with Crohn's disease. A randomized controlled trial indicated that it effectively improved bone mineral density compared to placebo .

Table 2: Alendronic Acid in Crohn's Disease Patients

| Study Reference | Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Martini et al. (2020) | Patients with Crohn's disease | 10 mg/day | 12 months | Improved bone mineral density |

Cystic Fibrosis

Research has shown that alendronic acid can also benefit patients with cystic fibrosis who experience osteopenia. In a multicenter study, participants receiving alendronic acid exhibited significant improvements in spine and femur bone mineral density .

Diabetes Prevention

Recent studies have suggested that alendronic acid may play a role in reducing the incidence of type 2 diabetes among patients undergoing treatment for osteoporosis . This highlights its potential beyond traditional applications.

Neuropathological Effects

Animal studies indicate that alendronic acid may reverse cognitive decline associated with neurodegenerative diseases like Alzheimer’s disease, suggesting a novel therapeutic avenue .

作用机制

Alendronic acid exerts its effects by binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are cells responsible for bone resorption . This inhibition leads to a decrease in bone turnover, allowing for the maintenance or increase of bone mineral density . The molecular targets include the farnesyl pyrophosphate synthase enzyme, which is crucial for osteoclast function .

相似化合物的比较

Comparison with Similar Bisphosphonates

Molecular and Electronic Properties

Density functional theory (DFT) studies reveal differences in energy gaps (ΔE = ELUMO – EHOMO) among BPs, influencing their interaction with drug delivery systems like carbon nanotubes (CNTs):

- Alendronic acid : ΔE = 5.2 eV

- Ibandronic acid : ΔE = 5.5 eV

- Neridronic acid : ΔE = 4.8 eV

- Pamidronic acid : ΔE = 5.0 eV

Alendronic acid’s intermediate ΔE balances stability and bioactivity.

Clinical Efficacy and Persistence

Table 2: Persistence Rates in Osteoporosis Treatment

Alendronic acid shows higher long-term persistence compared to monthly ibandronic acid in real-world studies, though discrepancies exist between clinical trials and observational data . Denosumab, a monoclonal antibody, outperforms both in compliance due to less frequent dosing .

Environmental Impact

Alendronic acid exhibits low environmental persistence, bioaccumulation, and chronic toxicity, posing minimal ecological risk . Comparable data for other BPs (e.g., ibandronic acid) are lacking, highlighting alendronic acid’s favorable environmental profile.

Formulation and Bioavailability

Table 3: Dissolution Rates of Alendronic Acid Formulations

| Brand | Dissolution (4 minutes) | Similarity Factor (f2) | Reference |

|---|---|---|---|

| Fosamax (original) | >95% | Baseline | |

| Generic A | 85–90% | 65 (similar) | |

| Generic B | 80–85% | 45 (dissimilar) |

Generic formulations show slower initial dissolution but meet regulatory thresholds (>85% in 4 minutes). Differences may affect local GI tolerability .

常见问题

Q. (Basic) How should researchers design pharmacokinetic (PK) studies to account for gender-based differences in alendronic acid excretion?

Methodological guidance: PK studies should stratify participants by gender and measure renal clearance rates using validated assays (e.g., high-performance liquid chromatography). Studies must control for variables like creatinine clearance and dietary calcium intake. Evidence shows men excrete ~18% less alendronic acid than women, necessitating adjusted dosing models in gender-specific subanalyses .

Q. (Advanced) What methodological approaches can resolve discrepancies in reported dissociation constants (pKa) of alendronic acid?

Discrepancies arise from varying experimental conditions (e.g., ionic strength, temperature). Researchers should replicate potentiometric titrations under standardized conditions (25°C, 0.1 M NaCl) and validate results against computational models (e.g., Hyperquad Suite). Consensus pKa values are critical for accurately predicting metal-binding affinity in pharmacological formulations .

Q. (Basic) What are the best practices for conducting systematic reviews on alendronic acid’s efficacy in osteoporosis?

Follow PRISMA guidelines: define inclusion criteria (e.g., RCTs with ≥100 participants), exclude non-peer-reviewed sources, and use databases like PubMed/ScienceDirect. Meta-analyses should prioritize fracture risk reduction and bone mineral density (BMD) changes as endpoints, with sensitivity analyses to address heterogeneity .

Q. (Advanced) How can micro-CT imaging improve preclinical studies on localized alendronic acid delivery?

Micro-CT enables 3D quantification of peri-implant bone volume/trabecular thickness. Blinded evaluators should analyze scans using paired t-tests (p<0.05) to compare treated vs. control sites. Correlate results with backscattered electron microscopy to validate bone formation metrics (Pearson’s r >0.85) .

Q. (Basic) What endpoints are critical in clinical trials evaluating alendronic acid’s anti-fracture efficacy?

Primary endpoints: vertebral and hip fracture incidence. Secondary endpoints: BMD (lumbar spine, femoral neck), serum bone turnover markers (CTX, P1NP). Trials must report adverse events (e.g., atrial fibrillation rates) with hazard ratios and 95% confidence intervals .

Q. (Advanced) How do dosing regimens impact adherence in longitudinal studies of alendronic acid?

Weekly vs. monthly dosing significantly affects adherence. Use medication possession ratio (MPR) metrics and survival analysis to compare discontinuation rates. Observational data from Serbia show a shift to ibandronic acid (monthly dosing) correlated with 67% higher adherence .

Q. (Basic) How should environmental risk assessments model alendronic acid’s ecological impact?

Calculate predicted environmental concentration (PEC) using regional sales data and apply PNEC (predicted no-effect concentration) derived from chronic toxicity assays. A PEC/PNEC ratio <0.1 (e.g., 0.0004 in Sweden) indicates negligible risk .

Q. (Advanced) What statistical methods validate bone formation data across imaging modalities?

Pearson’s correlation coefficient (r >0.8) confirms consistency between micro-CT and histomorphometry. Use Bland-Altman plots to assess inter-method bias. For localized delivery studies, paired t-tests are optimal to compare treated vs. contralateral control sites .

Q. (Basic) What ethical guidelines ensure reproducibility in alendronic acid research?

Manuscripts must detail synthesis protocols (e.g., reaction conditions, purification steps), include raw data in supplementary materials, and reference validated analytical methods (e.g., NMR, XRD). Follow journal guidelines to avoid redundant data presentation .

Q. (Advanced) How do conflicting pKa values affect alendronic acid’s metal-binding stability?

Inconsistent pKa values (e.g., 2.1 vs. 2.5 for the first dissociation) alter predictions of copper complex stability (log K = 8.2–9.5). Use speciation software (e.g., MEDUSA) to model bioavailability under physiological pH, ensuring accurate dose-response relationships in preclinical models .

属性

CAS 编号 |

138624-11-0 |

|---|---|

分子式 |

C4H15NO8P2 |

分子量 |

267.11 g/mol |

IUPAC 名称 |

(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid;hydrate |

InChI |

InChI=1S/C4H13NO7P2.H2O/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);1H2 |

InChI 键 |

AQAZLLYAEFBJMU-UHFFFAOYSA-N |

规范 SMILES |

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。